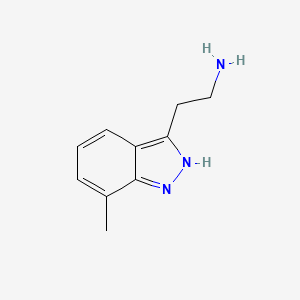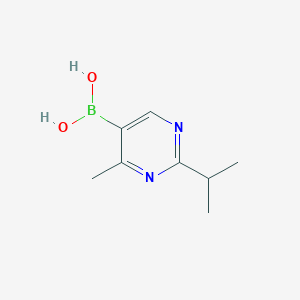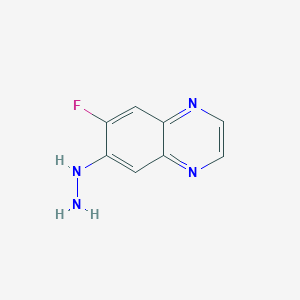
6-Fluoro-7-hydrazinylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-hydrazinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 6th position and a hydrazinyl group at the 7th position on the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-hydrazinylquinoxaline typically involves the introduction of the fluorine atom and the hydrazinyl group onto the quinoxaline ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced at the 6th position of the quinoxaline ring. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
The hydrazinyl group can be introduced through the reaction of the fluorinated quinoxaline with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-7-hydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
6-Fluoro-7-hydrazinylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as DNA and proteins.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-hydrazinylquinoxaline involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the hydrazinyl group can form hydrogen bonds with biological targets. This dual functionality allows the compound to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Comparación Con Compuestos Similares
6-Fluoroquinoxaline: Lacks the hydrazinyl group but shares the fluorine substitution.
7-Hydrazinylquinoxaline: Lacks the fluorine atom but contains the hydrazinyl group.
6,7-Difluoroquinoxaline: Contains two fluorine atoms but no hydrazinyl group.
Uniqueness: 6-Fluoro-7-hydrazinylquinoxaline is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C8H7FN4 |
|---|---|
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
(7-fluoroquinoxalin-6-yl)hydrazine |
InChI |
InChI=1S/C8H7FN4/c9-5-3-7-8(4-6(5)13-10)12-2-1-11-7/h1-4,13H,10H2 |
Clave InChI |
SEXNPRMFYGOVEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C(C(=CC2=N1)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




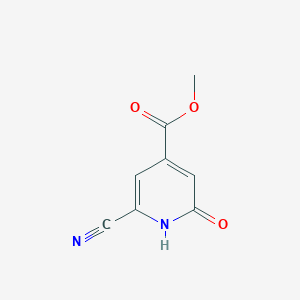
![2h-Pyrrolo[2,3-g]benzothiazole](/img/structure/B11911689.png)



![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)
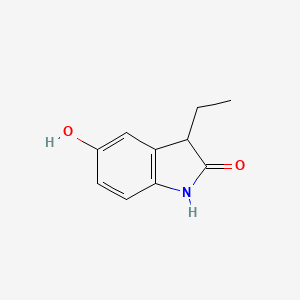
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)

![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)
